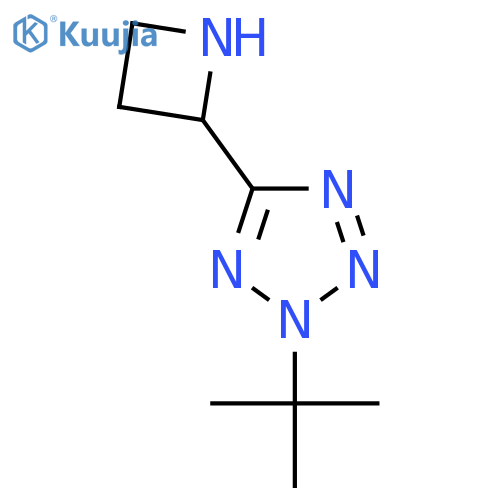

Cas no 2028506-57-0 (5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole)

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

-

- 5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole

- EN300-1752457

- 2028506-57-0

-

- インチ: 1S/C8H15N5/c1-8(2,3)13-11-7(10-12-13)6-4-5-9-6/h6,9H,4-5H2,1-3H3

- InChIKey: XVBWTJCWOYAUMB-UHFFFAOYSA-N

- ほほえんだ: N1CCC1C1N=NN(C(C)(C)C)N=1

計算された属性

- せいみつぶんしりょう: 181.13274550g/mol

- どういたいしつりょう: 181.13274550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 55.6Ų

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1752457-0.5g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 0.5g |

$1838.0 | 2023-09-20 | ||

| Enamine | EN300-1752457-5.0g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 5g |

$5553.0 | 2023-06-03 | ||

| Enamine | EN300-1752457-1.0g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 1g |

$1915.0 | 2023-06-03 | ||

| Enamine | EN300-1752457-2.5g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 2.5g |

$3752.0 | 2023-09-20 | ||

| Enamine | EN300-1752457-10.0g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 10g |

$8234.0 | 2023-06-03 | ||

| Enamine | EN300-1752457-1g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 1g |

$1915.0 | 2023-09-20 | ||

| Enamine | EN300-1752457-0.05g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 0.05g |

$1608.0 | 2023-09-20 | ||

| Enamine | EN300-1752457-0.1g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 0.1g |

$1685.0 | 2023-09-20 | ||

| Enamine | EN300-1752457-0.25g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 0.25g |

$1762.0 | 2023-09-20 | ||

| Enamine | EN300-1752457-5g |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole |

2028506-57-0 | 5g |

$5553.0 | 2023-09-20 |

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole 関連文献

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazoleに関する追加情報

Introduction to 5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole (CAS No. 2028506-57-0)

5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. With the CAS number 2028506-57-0, this compound represents a promising candidate for further exploration in drug discovery and therapeutic applications. The molecular structure incorporates both an azetidine ring and a tetrazole moiety, which are known for their versatility in modulating biological targets.

The azetidine moiety is a five-membered saturated heterocycle containing two nitrogen atoms, making it a valuable scaffold for designing bioactive molecules. Its flexibility and ability to adopt various conformations allow it to interact with biological targets in multiple ways. In contrast, the tetrazole ring is a four-membered aromatic heterocycle characterized by four nitrogen atoms. Its electron-rich nature and ability to participate in hydrogen bonding make it an attractive component in medicinal chemistry. The combination of these two motifs in 5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole creates a molecule with potential dual functionality, which could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the tert-butyl group at the 2-position may enhance the compound's solubility and metabolic stability, making it a more viable candidate for pharmacological development. Additionally, the presence of both nitrogen-rich heterocycles increases the likelihood of favorable interactions with biological receptors, such as enzymes and ion channels.

One of the most intriguing aspects of 5-(azetidin-2-yl)-2H-1,2,3,4-tetrazole is its potential application in addressing neurological disorders. The tetrazole moiety has been shown to exhibit neuroprotective properties in several preclinical studies. For instance, derivatives of tetrazole have demonstrated efficacy in mitigating oxidative stress and inflammation associated with neurodegenerative diseases like Alzheimer's and Parkinson's. The azetidine ring, on the other hand, has been implicated in modulating GABAergic systems, which could make this compound a candidate for treating anxiety and epilepsy.

Furthermore, the structural features of 5-(azetidin-2-yl)-2H-1,2,3,4-tetrazole align well with current trends in drug design aimed at improving bioavailability and reducing off-target effects. The tert-butyl group, while contributing to steric hindrance that may prevent non-specific binding, also enhances lipophilicity—a desirable trait for oral bioavailability. This balance between steric bulk and lipophilicity is crucial for optimizing pharmacokinetic profiles.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays suggest that it may exhibit inhibitory activity against certain kinases and proteases implicated in cancer progression. The nitrogen-rich environment of both heterocycles provides multiple sites for hydrogen bonding interactions with target proteins. Additionally, the compound's ability to cross the blood-brain barrier has been preliminarily assessed in cell-based models, indicating potential for central nervous system applications.

The synthesis of 5-(azetidin-2-yl)-2H-1,2,3,4-tetrazole presents an interesting challenge due to the need to integrate two distinct heterocyclic systems seamlessly. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in transition-metal-catalyzed reactions have made it possible to construct complex heterocyclic frameworks more efficiently. These advances have not only streamlined the synthesis but also opened up new possibilities for modifying the structure while retaining or enhancing biological activity.

As research continues to uncover new therapeutic targets and mechanisms of action,5-(azetidin-2-yl)-H1 , 23 , 4 - tetrazole - 5 - ( az etidine - 25 ) - yl ) - 22 , 23 , 24 - ter t - but yl - 22 h - 1 , 24 , 35 , 44 - tet ra z ole ( CAS NO .2028506 -57 -0) is poised to play a significant role in next-generation drug development. Its unique combination of structural features makes it a versatile scaffold for designing molecules with tailored biological activities. As more data becomes available from both computational and experimental studies, this compound promises to contribute significantly to advancements in medicinal chemistry and therapeutic innovation.

2028506-57-0 (5-(azetidin-2-yl)-2-tert-butyl-2H-1,2,3,4-tetrazole) 関連製品

- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)

- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)

- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)

- 2248405-67-4(2-(5,5-Dimethyloxan-2-yl)propan-1-ol)

- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)

- 1469439-69-7(1469439-69-7)

- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)